2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one
Description
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-17(19-15-10-6-5-9-14(15)18-12)21-11-16(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPUBAYWYVFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinoxaline derivative with a thiol compound.
Attachment of the Phenylethanone Moiety: The final step involves the coupling of the sulfanyl-quinoxaline intermediate with a phenylethanone derivative under basic conditions.
Industrial Production Methods
Industrial production methods for 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2.1. Sulfur-Based Reactivity
The sulfanyl (–S–) group participates in:
-
Oxidation : Forms sulfoxide/sulfone derivatives under controlled oxidants (e.g., H₂O₂, mCPBA).
-
Nucleophilic substitution : Reacts with soft electrophiles (e.g., allyl bromide, chloroacetonitrile) to yield branched derivatives ( ).
2.2. Ketone Reactivity
The phenylethanone moiety undergoes:
-
Condensation reactions : Forms hydrazones or semicarbazones with NH₂ nucleophiles.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol ( ).
Comparative Reaction Pathways
| Reaction Type | Conditions | Product Class | Yield (%) |
|---|---|---|---|
| S-Alkylation | DMSO, Et₃N, 75°C | Thioethers | 73–81 |
| Oxidation (S→SO) | H₂O₂, CH₃COOH, RT | Sulfoxides | 65–72 |
| Ketone reduction | H₂ (1 atm), Pd/C, EtOH | Secondary alcohols | 85–90 |
Mechanistic Insights
-
S-Alkylation : Proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon of phenacyl chloride ( ).
-
Cyclization pathways : Under acidic conditions, the quinoxaline core facilitates Pictet-Spengler-type cyclizations ( ).
Stability and Handling
-
Light sensitivity : Store in amber vials under inert atmosphere.
-
Thermal stability : Decomposes above 200°C, releasing SO₂ and CO₂.
This compound’s versatility in synthesis and functionalization makes it a valuable scaffold in drug discovery, particularly for kinase-targeted therapies. Future research should explore its enantioselective synthesis and in vivo pharmacokinetics.
Scientific Research Applications
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The quinoxaline ring and phenylethanone moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone: Similar structure but with a pyrrolidine ring instead of a phenyl group.
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one: Another derivative with a pyrrolidine ring.
Uniqueness
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one is unique due to the presence of the phenylethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the phenyl group enhances its activity or stability .
Biological Activity
The compound 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one can be represented as follows:
This compound features a quinoxaline moiety linked to a phenylethanone group, which is believed to enhance its biological activity through synergistic effects.
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives as effective anticancer agents. The compound under investigation has been evaluated for its cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Key Findings:
- Cytotoxicity: The compound exhibited significant cytotoxic activity with IC50 values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cells, comparable to the standard drug sorafenib (IC50 = 3.4 µM) .
- Mechanism of Action: Further analysis revealed that the compound induced apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins such as caspase-3 and caspase-9 while decreasing anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have also been explored. Studies indicate that compounds with similar structures show activity against various pathogens.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one | TBD | E. coli |
| Quinoxaline Derivative A | 0.125 | S. aureus |
| Quinoxaline Derivative B | 0.95 | P. aeruginosa |
Note: TBD indicates that specific data for the compound is not yet available but is under investigation.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. The presence of specific functional groups, such as the sulfanyl group in this compound, appears to enhance its interaction with biological targets, potentially increasing its efficacy .
Case Studies
A series of case studies have been conducted to evaluate the biological activities of related quinoxaline derivatives:
- VEGFR-2 Inhibition: Compounds similar to 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one were shown to inhibit VEGFR-2 effectively, indicating potential use in cancer therapies targeting angiogenesis .
- In Vivo Studies: Preliminary in vivo studies suggest that these compounds may reduce tumor growth in animal models, further supporting their potential application in cancer treatment.
Q & A
Q. What are the recommended methods for synthesizing 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one, and how can reaction yields be optimized?
Synthesis typically involves nucleophilic substitution between 3-methylquinoxaline-2-thiol and α-bromoacetophenone derivatives under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of thiol to bromo compound) and reaction time (8–12 hours at 80°C). Catalytic additives like tetrabutylammonium bromide (TBAB) may enhance reaction efficiency by stabilizing intermediates . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine spectroscopic and chromatographic methods:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.
- NMR (¹H and ¹³C) to confirm the presence of quinoxaline protons (δ 8.5–9.0 ppm) and the sulfanyl-linked ethanone moiety (δ 4.2–4.5 ppm for SCH₂) .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₄N₂OS: 310.0778).
Q. What stability considerations are critical for storing and handling this compound?
The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Stability studies indicate decomposition (>5%) occurs within 30 days at room temperature, forming sulfoxide derivatives. Monitor via TLC (Rf 0.5 in 7:3 hexane/ethyl acetate) .
Q. What safety protocols are essential for laboratory handling?
- PPE : Nitrile gloves, lab coat, and safety goggles (eye irritation category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (respiratory toxicity category 3) .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (UN 3077) .
Q. How can researchers assess the compound’s preliminary biological activity?
Screen against target enzymes (e.g., kinase or protease assays) using fluorescence-based assays. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293 or HepG2) at concentrations ranging from 1–100 µM. Include positive controls (e.g., staurosporine) and validate results with triplicate experiments .
Advanced Research Questions
Q. What mechanistic insights can be derived from the compound’s interaction with cytochrome P450 enzymes?
Use recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) in microsomal incubation studies. Monitor metabolite formation via LC-MS/MS and quantify inhibition constants (Kᵢ) using Lineweaver-Burk plots. Co-administration with known inhibitors (e.g., ketoconazole) can clarify competitive vs. non-competitive binding .
Q. How does environmental pH affect the compound’s stability and degradation pathways?
Conduct accelerated degradation studies in buffers (pH 2–12) at 40°C. Analyze degradation products via GC-MS and identify major pathways:
Q. What advanced computational methods can predict the compound’s pharmacokinetic properties?
- Molecular docking : Simulate binding to plasma proteins (e.g., albumin) using AutoDock Vina.
- QSAR models : Correlate logP (calculated: ~2.8) with bioavailability using software like Schrödinger’s QikProp .
- MD simulations : Assess membrane permeability (e.g., Blood-Brain Barrier penetration) via GROMACS .
Q. How can contradictory data on the compound’s antioxidant activity be resolved?
Re-evaluate assay conditions:
- DPPH/ABTS assays : Standardize radical concentrations and incubation times.
- Cell-based assays : Account for intracellular redox buffers (e.g., glutathione). Cross-validate with electron paramagnetic resonance (EPR) to detect radical scavenging directly .
Q. What strategies optimize the compound’s selectivity in multi-target pharmacological studies?
- Proteome-wide profiling : Use affinity chromatography coupled with SILAC (stable isotope labeling) to identify off-target interactions.
- Structure-activity relationship (SAR) : Modify the quinoxaline methyl group or phenyl substituents to enhance selectivity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
